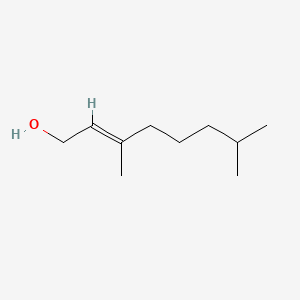

3,7-Dimethyloct-2-en-1-ol

Description

Significance of Monoterpenoid Alcohols in Organic and Biological Chemistry

Monoterpenoid alcohols, including 3,7-Dimethyloct-2-en-1-ol (B42201), are of considerable importance in both organic and biological chemistry. In organic synthesis, they serve as versatile starting materials or intermediates for the creation of more complex molecules. mmsl.cz Their functional groups—the hydroxyl group and the double bond—allow for a variety of chemical transformations, such as oxidation, reduction, and esterification.

From a biological perspective, monoterpenoid alcohols exhibit a wide range of activities. They are known for their antimicrobial, anti-inflammatory, and insecticidal properties. mdpi.comnih.gov For instance, research has shown that certain monoterpene alcohols can disrupt the cell membranes of microbes and inhibit inflammatory pathways. Their volatility also makes them key components of plant fragrances, attracting pollinators and repelling herbivores. wikipedia.org This diverse bioactivity has led to their extensive use in the pharmaceutical, cosmetic, agricultural, and food industries. wikipedia.org

Research Context and Scope of this compound Studies

Research on this compound is often situated within the broader context of terpene chemistry and the exploration of natural products for various applications. ontosight.ai Studies may focus on its synthesis, characterization, and the investigation of its biological properties. For example, synthetic routes involving Grignard reagent-mediated coupling and Claisen rearrangement have been detailed for its preparation.

The scope of research extends to its potential use as a fragrance ingredient, a flavoring agent, and its role in plant-herbivore interactions. researchgate.net Analytical studies often employ techniques like gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to identify and quantify the compound in various natural sources and synthetic mixtures.

Structural Isomerism and Stereochemical Considerations of this compound

Structural isomerism is a key feature of this compound and related compounds. Structural isomers have the same molecular formula but different atomic connectivity. wikipedia.org For this compound, isomers can differ in the position of the double bond and the hydroxyl group.

| Isomer Name | Key Structural Difference |

| 3,7-Dimethyloct-6-en-1-ol | Double bond at the C6 position. |

| 3,7-dimethyloct-1-en-3-ol | Double bond at the C1 position and hydroxyl group at the C3 position. |

| (2E)-3,7-dimethyloct-2-en-1-ol | Specific E-configuration at the C2 double bond. |

Furthermore, the presence of a chiral center at the C3 or C7 position in some isomers, such as (S)-3,7-Dimethyloct-6-en-1-ol, introduces stereoisomerism. Enantiomers, which are non-superimposable mirror images, can exhibit different biological activities. The specific stereochemistry of a molecule can significantly influence its interaction with biological receptors and enzymes, a crucial consideration in drug development and fragrance science. researchgate.net For example, different enantiomers of citronellol (B86348), a related monoterpenoid alcohol, are found in different natural sources and possess distinct aromatic profiles. google.comgoogle.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3,7-dimethyloct-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h7,9,11H,4-6,8H2,1-3H3/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNAWJUOCXKIHHG-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(=CCO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCC/C(=C/CO)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40607-48-5 | |

| Record name | 2-Octen-1-ol, 3,7-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040607485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-dimethyloct-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3,7 Dimethyloct 2 En 1 Ol

Established Synthetic Pathways for 3,7-Dimethyloct-2-en-1-ol (B42201)

The synthesis of this compound can be achieved through several established chemical routes, each with distinct advantages and limitations. These pathways often commence from readily available precursors and employ a range of classical and modern organic reactions.

Grignard Reaction and Claisen Rearrangement Approaches for this compound Synthesis

A notable synthetic strategy for this compound involves a combination of a Grignard reaction and a Claisen rearrangement. This method typically begins with the reaction of a Grignard reagent, such as isobutylmagnesium bromide, with an α,β-unsaturated aldehyde like crotonaldehyde. This initial step yields an allylic alcohol intermediate.

The subsequent Claisen rearrangement of this intermediate, often facilitated by reagents like methyl orthoacetate under acidic conditions, leads to the formation of a γ,δ-unsaturated ester. The final step involves the reduction of the ester to the target alcohol, this compound. This reduction is typically achieved using a selective reducing agent like sodium borohydride (B1222165) (NaBH₄), which preserves the olefinic bond.

| Step | Reagents | Intermediate/Product |

| Grignard Reaction | Isobutylmagnesium bromide, Crotonaldehyde | (E)-3,7-dimethyloct-4-en-1-ol |

| Claisen Rearrangement | Methyl orthoacetate, Acid | γ,δ-unsaturated ester |

| Reduction | Sodium borohydride (NaBH₄) | This compound |

Synthesis of this compound from Nerol (B1678202) Derivatives via Halogenation-Dehydrohalogenation Sequence

Another synthetic approach utilizes nerol (cis-3,7-dimethylocta-2,6-dien-1-ol) as a starting material and proceeds through a halogenation-dehydrohalogenation sequence. google.comgoogle.com The process is initiated by the haloalkoxylation of nerol. For instance, reacting nerol with a halogenating agent like N-bromosuccinimide (NBS) in an alcoholic solvent such as anhydrous ethanol (B145695) results in the formation of a haloalkoxy derivative, for example, 7-ethoxy-3,7-dimethyl-6-bromo-2-octenol. google.comgoogle.com

This intermediate then undergoes dehydrohalogenation upon treatment with a strong base, such as potassium tert-butoxide (t-BuOK) or sodium hydroxide (B78521), to yield an alkoxy-substituted dienol. google.comgoogle.com The final step involves an acid-mediated cyclization followed by hydrolysis to produce the target compound. This method is noted for its cost-effectiveness and scalability.

| Step | Reagents | Intermediate/Product |

| Halogenation | N-bromosuccinimide (NBS), Ethanol | 7-ethoxy-3,7-dimethyl-6-bromo-2-octenol |

| Dehydrohalogenation | Potassium tert-butoxide (t-BuOK) | 7-ethoxy-3,7-dimethylocta-2,5-dien-1-ol |

| Cyclization/Hydrolysis | Dilute sulfuric acid | This compound |

Citronellol-Based Synthetic Routes to this compound and Analogues

Citronellol (B86348) (3,7-dimethyloct-6-en-1-ol) serves as a versatile precursor for the synthesis of this compound and its analogues. usfca.edugoogle.com One reported multi-step synthesis commences with the epoxidation of citronellol using an oxidizing agent like m-chloroperbenzoic acid (mCPBA) to form 6,7-epoxy-3,7-dimethyloctan-1-ol.

Subsequent steps can involve a Wacker oxidation of a terminal double bond, followed by a reduction step. usfca.edu For example, the oxidation of a terminal alkene to a ketone can be achieved using palladium(II) chloride (PdCl₂) and copper(II) chloride (CuCl₂), followed by reduction of the ketone with sodium borohydride (NaBH₄) to yield the desired alcohol. usfca.edu

| Starting Material | Key Transformation(s) |

| Citronellol | Epoxidation, Wacker Oxidation, Reduction |

| Citronellol | Oxidation |

Advanced Flow Microreactor Systems in this compound Synthesis

The application of advanced flow microreactor systems offers a modern and efficient approach to organic synthesis, including the preparation of this compound and related compounds. kyoto-u.ac.jpdurham.ac.ukthieme-connect.de These systems provide precise control over reaction parameters such as temperature and residence time, which is particularly advantageous when dealing with short-lived or reactive intermediates. kyoto-u.ac.jpthieme-connect.de

Flow chemistry can enhance safety, improve yields, and facilitate automation and scalability. durham.ac.ukthieme-connect.de For instance, reactions involving highly reactive organolithium intermediates can be effectively managed in microreactors, allowing for selective transformations that might be challenging in traditional batch processes. kyoto-u.ac.jp While specific literature detailing the synthesis of this compound in a flow microreactor is not extensively available, the principles of flow chemistry are applicable to the established synthetic routes, potentially offering improved efficiency and control. kyoto-u.ac.jpdurham.ac.uk

Chemical Reactivity of this compound

The chemical reactivity of this compound is primarily dictated by its two functional groups: the hydroxyl group and the carbon-carbon double bond. These sites allow for a variety of chemical transformations.

Oxidative Transformations of the Hydroxyl Group and Olefinic Moiety in this compound

The hydroxyl group of this compound can be oxidized to yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃).

The olefinic moiety (the carbon-carbon double bond) is also susceptible to oxidative cleavage or other addition reactions. vulcanchem.com For instance, epoxidation of the double bond can occur, leading to the formation of an epoxide ring. molaid.com The presence of both a hydroxyl group and a double bond allows for selective reactions based on the choice of reagents and conditions. vulcanchem.com

Reductive Modifications of this compound

The primary reductive modification of this compound involves the saturation of its carbon-carbon double bond to yield 3,7-dimethyloctan-1-ol (B75441), a compound also known as tetrahydrogeraniol. This transformation is typically achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions plays a crucial role in the efficiency and outcome of the reduction.

Research on the related compound geraniol (B1671447) ((2E)-3,7-dimethylocta-2,6-dien-1-ol) provides significant insights into the hydrogenation of such structures. The complete hydrogenation of geraniol over a nickel catalyst yields tetrahydrogeraniol. wikipedia.org The temperature of the reaction can significantly influence the product distribution. For instance, passing geraniol over a reduced-nickel catalyst at 100°C in a hydrogen atmosphere primarily results in the partial hydrogenation to citronellol, whereas at 200°C, decomposition products like 2,6-dimethylheptane (B94447) are formed. oup.com

For the selective reduction of the C=C bond in allylic alcohols like this compound, various catalytic systems have been developed. While the reduction of this compound itself is not extensively detailed, the methodologies applied to geraniol are highly relevant. Asymmetric hydrogenation of geraniol to produce optically active citronellol has been achieved with high selectivity using ruthenium-BINAP catalysts. rsc.orgrsc.org These reactions demonstrate the possibility of selectively reducing one double bond in the presence of another and a hydroxyl group. The reduction of the conjugated double bond in this compound to form 3,7-dimethyloctan-1-ol can be accomplished using standard hydrogenation catalysts such as palladium on carbon (Pd/C) or nickel.

| Catalyst System | Substrate | Product | Key Findings |

| Nickel | Geraniol | Tetrahydrogeraniol | Complete hydrogenation of both C=C bonds occurs. wikipedia.org |

| Reduced Nickel | Geraniol | Dihydrogeraniol (Citronellol) | Reaction at 100°C favors partial hydrogenation. oup.com |

| Ruthenium-BINAP | Geraniol | Citronellol | Asymmetric hydrogenation selectively reduces the C6-C7 double bond. rsc.org |

| Palladium | (2E)-3,7-dimethyloct-2-en-1-ol | 3,7-dimethyloctan-1-ol | Standard catalyst for the reduction of alkenes. |

Substitution Reactions Involving the Hydroxyl Moiety of this compound

The hydroxyl group of this compound is a key site for functionalization, particularly through substitution reactions. A common strategy is to convert the alcohol into a better leaving group, such as a tosylate, which can then be displaced by a nucleophile. wikipedia.org This two-step process allows for the introduction of a wide range of functional groups.

A more direct method for converting the allylic alcohol to the corresponding allylic halide is the Appel reaction. wikipedia.org This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, typically carbon tetrachloride (CCl₄), to convert alcohols to alkyl chlorides under mild and neutral conditions. orgsyn.org A significant advantage of this method for allylic alcohols like this compound is that it generally proceeds without allylic rearrangement, preserving the original position of the double bond. orgsyn.org The reaction of geraniol with triphenylphosphine and CCl₄ has been shown to produce geranyl chloride in good yield. orgsyn.org Other reagents like thionyl chloride (SOCl₂) or phosphorus halides (PCl₃, PCl₅) can also be used, but they often lead to mixtures of rearranged products. orgsyn.org

| Reaction | Reagents | Product | Notes |

| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Alkyl Tosylate | Activates the hydroxyl group for subsequent substitution. wikipedia.org |

| Appel Reaction | Triphenylphosphine (PPh₃), Carbon tetrachloride (CCl₄) | Alkyl Chloride | Proceeds under mild, neutral conditions with minimal rearrangement. orgsyn.org |

| Halogenation | Phosphorus trichloride (B1173362) (PCl₃) or Thionyl chloride (SOCl₂) | Alkyl Chloride | Can lead to mixtures of isomeric halides. orgsyn.org |

Intermolecular Hydrogen Transfer Processes of Related Monoterpenes with Transition Metals

Intermolecular hydrogen transfer reactions, catalyzed by transition metals, are powerful tools for the oxidation and reduction of alcohols without the need for gaseous hydrogen or harsh chemical oxidants. These processes typically involve a hydrogen donor molecule (for reductions) or a hydrogen acceptor molecule (for oxidations).

The mechanism often proceeds through the formation of a transition metal hydride intermediate. researchgate.net Metals such as ruthenium, rhodium, and iridium are commonly employed in these catalytic cycles. researchgate.net

Transfer Hydrogenation (Reduction): The asymmetric transfer hydrogenation of geraniol to citronellol has been successfully demonstrated using isopropyl alcohol as the hydrogen source, catalyzed by a ruthenium complex, [RuCl₂( (S)-(-)-tol-BINAP)]₂N(C₂H₅)₃. shu.edu This reaction proceeds with high yield (95%) and enantioselectivity (90% ee), showcasing a novel method for the reduction of allylic alcohols. shu.edu

Transfer Dehydrogenation (Oxidation): The reverse process, the oxidation of an alcohol to an aldehyde or ketone, can be achieved using a hydrogen acceptor. The Oppenauer-type oxidation of alcohols using acetone (B3395972) as both the solvent and oxidant is catalyzed by [Ru(p-cymene)Cl₂]₂. acs.org While geraniol showed lower reactivity compared to secondary alcohols, it could be oxidized to geranial by increasing the catalyst loading at elevated temperatures. acs.org Supported copper catalysts have also shown promise for the dehydrogenation of geraniol to geranial using an alkene as the hydrogen acceptor. researchgate.net

These examples with geraniol illustrate the potential for applying transition metal-catalyzed hydrogen transfer processes to this compound for either its reduction to 3,7-dimethyloctan-1-ol or its oxidation to 3,7-dimethyloct-2-enal.

Derivatization Strategies and Analogue Synthesis

Esterification and Other Functional Group Interconversions of this compound

Derivatization of this compound, primarily through its hydroxyl group, leads to a wide array of analogues with modified properties. Esterification is the most common derivatization strategy, yielding esters that are valuable in the flavor and fragrance industries. jst.go.jp

Esterification can be performed using several methods:

Chemical Catalysis: Traditional chemical synthesis involves the reaction of the alcohol with a carboxylic acid or its derivative (e.g., acid anhydride (B1165640) or acyl chloride). The reaction of geraniol with various carboxylic acids (butyric, caproic, caprylic) has been conducted using sodium hydroxide as a base catalyst to produce the corresponding geranyl esters. researchgate.net

Enzymatic Catalysis: Biocatalysis using lipases offers a green and highly selective alternative for ester synthesis. The esterification of geraniol and butyric acid to produce geranyl butyrate (B1204436) has been optimized using a commercial lipase (B570770), Eversa Transform 2.0, achieving a 93% conversion. nih.gov Similarly, lipase from Pseudomonas fluorescens has been identified as an effective catalyst for the transesterification of geraniol with vinyl acetate (B1210297) to yield geranyl acetate. jst.go.jp An integrated bioprocess, combining microbial fermentation to produce geraniol in engineered E. coli with subsequent enzymatic esterification, has been developed to synthesize geranyl butyrate and geranyl hexanoate. nih.govacs.org

Another key functional group interconversion is the oxidation of the primary alcohol to an aldehyde. The oxidation of geraniol to its corresponding aldehyde, geranial (a component of citral), is a well-established transformation. wikipedia.orgscentree.co This can be achieved using various oxidizing agents.

| Reaction | Reactants | Catalyst/Reagent | Product |

| Base-Catalyzed Esterification | Geraniol + Butyric/Caproic/Caprylic Acid | Sodium Hydroxide (NaOH) | Geranyl Butyrate/Caproate/Caprylate researchgate.net |

| Enzymatic Esterification | Geraniol + Butyric Acid | Eversa Transform 2.0 (Lipase) | Geranyl Butyrate nih.gov |

| Enzymatic Transesterification | Geraniol + Vinyl Acetate | Pseudomonas fluorescens Lipase | Geranyl Acetate jst.go.jp |

| Oxidation | Geraniol | Standard Oxidizing Agents | Geranial wikipedia.org |

Chiral Derivatization and Enantioselective Synthesis of this compound Analogues

The synthesis of specific stereoisomers of this compound analogues is of great interest, as different enantiomers can exhibit distinct biological activities and sensory properties. Research in this area has largely focused on the enantioselective synthesis of citronellol from geraniol, which serves as an excellent model system.

Enantioselective Hydrogenation: The asymmetric hydrogenation of the achiral precursor geraniol is a primary route to chiral citronellol. Chiral ruthenium-BINAP complexes are highly effective catalysts for this transformation. rsc.org For example, using Ru(OAc)₂(BINAP) complexes can yield citronellol with nearly quantitative yield and enantiomeric excesses (ee) ranging from 96-99%. rsc.org The specific enantiomer obtained ((R) or (S)) depends on the chirality of the BINAP ligand used. orgsyn.org The reaction rate and enantioselectivity can also be influenced by factors such as the solvent and hydrogen pressure. rsc.org

Enantioselective Bioreduction: Biocatalytic methods provide another avenue for stereoselective synthesis. The reduction of geraniol to (R)-(+)-citronellol can be accomplished using baker's yeast (Saccharomyces cerevisiae). tandfonline.com The enzymes responsible for this transformation have been identified as yeast alcohol dehydrogenase (YADH) and members of the Old Yellow Enzyme (OYE) family. nih.govresearchgate.netkib.ac.cn

Chiral Derivatization for Separation: An alternative to enantioselective synthesis is the resolution of a racemic mixture. This can be achieved by converting the enantiomers into diastereomeric derivatives, which can then be separated using standard chromatographic techniques. For the analogue 3,7-dimethylnon-6-en-1-ol, the racemic alcohol was transformed into its corresponding 4-nitrobenzoate (B1230335) ester. google.com The resulting diastereomeric esters were separated by supercritical fluid chromatography (SFC), followed by hydrolysis to yield the individual, optically pure stereoisomers. google.com

| Method | Substrate | Catalyst/System | Product | Key Outcome |

| Asymmetric Hydrogenation | Geraniol | Ru(OAc)₂[(R)-BINAP] | (S)-Citronellol | High yield and enantioselectivity (up to 96% ee). orgsyn.org |

| Asymmetric Transfer Hydrogenation | Geraniol | in situ Ru-catalyst | (R)-Citronellol | 95% yield, 90% ee. shu.edu |

| Bioreduction | Geraniol | Baker's Yeast (S. cerevisiae) | (R)-Citronellol | Stereospecific reduction. tandfonline.comresearchgate.net |

| Chiral Resolution | 3,7-dimethylnon-6-en-1-ol (racemic) | Derivatization with 4-nitrobenzoyl chloride, then SFC | Individual stereoisomers | Separation of all four stereoisomers. google.com |

Advanced Analytical and Spectroscopic Characterization of 3,7 Dimethyloct 2 En 1 Ol

Predictive Modeling and Computational Approaches for Analytical Data (e.g., Collision Cross Section)

In the field of analytical chemistry, computational and predictive modeling techniques are increasingly vital for the characterization of chemical compounds. nih.gov These in silico methods provide rapid access to physicochemical properties, complementing experimental data and aiding in the identification and characterization of molecules like 3,7-Dimethyloct-2-en-1-ol (B42201). A significant parameter in modern mass spectrometry-based analysis is the Collision Cross Section (CCS), which is a measure of the effective area of an ion in the gas phase. The CCS value is influenced by the ion's size, shape, and charge state, providing an additional dimension of data for confident compound identification alongside retention time and mass-to-charge ratio (m/z).

The utility of CCS is significantly enhanced by computational tools capable of predicting these values from a chemical structure. arxiv.org These predictive models are often trained on large datasets of experimentally determined CCS values. For this compound, several predicted CCS values are available across different computational platforms and for various ion adducts. The use of multiple adducts for the same parent compound can greatly improve the specificity of identification in complex analytical workflows. arxiv.org

Predicted Collision Cross Section (CCS) values for (E)-3,7-dimethyloct-2-en-1-ol have been calculated using the CCSbase prediction tool. uni.lu These predictions provide valuable reference data for ion mobility-mass spectrometry experiments. The table below details the predicted CCS values for a range of adducts of this compound. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound

Data predicted using the CCSbase model. uni.lu

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 157.15869 | 140.5 |

| [M+Na]⁺ | 179.14063 | 145.6 |

| [M-H]⁻ | 155.14413 | 138.9 |

| [M+NH₄]⁺ | 174.18523 | 161.0 |

| [M+K]⁺ | 195.11457 | 144.2 |

| [M+H-H₂O]⁺ | 139.14867 | 135.9 |

| [M+HCOO]⁻ | 201.14961 | 159.9 |

| [M+CH₃COO]⁻ | 215.16526 | 178.7 |

The landscape of predictive modeling includes various tools, and different models may yield slightly different CCS values. For instance, predicted CCS values for the related isomer alpha-Citronellol (3,7-Dimethyloct-6-en-1-ol) are available from models such as DarkChem and DeepCCS, illustrating the diversity of computational approaches. hmdb.ca

Table 2: Predicted CCS Data for alpha-Citronellol using Various Models

Data sourced from the Human Metabolome Database. hmdb.ca

| Predictive Model | Adduct | Predicted CCS (Ų) |

|---|---|---|

| DarkChem | [M+H]⁺ | 135.838 |

| DarkChem | [M-H]⁻ | 133.63 |

| DeepCCS | [M+H]⁺ | 138.137 |

| DeepCCS | [M-H]⁻ | 134.977 |

These computational approaches are not static; they are continually refined. Future developments, potentially incorporating more detailed 3D structural information, aim to further improve the accuracy of CCS predictions, thereby strengthening the role of computational chemistry in the analytical sciences. arxiv.org

Theoretical and Computational Chemistry Studies on 3,7 Dimethyloct 2 En 1 Ol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformational Preferences of 3,7-Dimethyloct-2-en-1-ol (B42201)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and conformational preferences of molecules like this compound. While specific DFT studies on this exact compound are not extensively published, the principles of such analyses can be inferred from studies on similar molecules. researchgate.netresearchgate.net

These calculations would typically involve geometry optimization to find the most stable three-dimensional arrangements of the atoms (conformers). For this compound, key conformational features would include the rotation around the C-C single bonds and the orientation of the hydroxyl group. The presence of a double bond introduces some rigidity to the carbon chain.

The electronic structure analysis would reveal details about the distribution of electrons within the molecule. This includes identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energies of which are crucial for predicting chemical reactivity. The hydroxyl group and the double bond are expected to be key sites for chemical reactions.

Table 1: Predicted Parameters from Quantum Chemical Calculations

| Parameter | Predicted Significance for this compound |

| Optimized Geometry | Determines the most stable 3D structure, influencing its fit into receptor sites. |

| Conformational Energy Profile | Shows the energy barriers between different conformers, indicating molecular flexibility. |

| HOMO-LUMO Gap | A smaller gap suggests higher reactivity. |

| Electron Density Distribution | Highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction. |

| Vibrational Frequencies | Can be compared with experimental infrared and Raman spectra to confirm the structure. researchgate.net |

This table is illustrative and based on general principles of quantum chemical calculations for organic molecules.

Molecular Docking and Dynamics Simulations for Predicted Receptor Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a molecule like this compound might bind to a biological receptor, such as a protein or enzyme. These methods are instrumental in predicting potential biological activity. semanticscholar.org

Molecular docking involves placing the 3D structure of the ligand (this compound) into the binding site of a receptor and calculating the binding affinity. wu.ac.thsciencebiology.org This provides a snapshot of the most likely binding pose and an estimation of the binding strength. For instance, studies on similar compounds have explored their interactions with various protein targets. japsonline.comresearchgate.net

Molecular dynamics simulations take this a step further by simulating the movement of the ligand and receptor over time, providing a more dynamic picture of the binding process and the stability of the ligand-receptor complex. semanticscholar.org These simulations can reveal how the flexibility of both the ligand and the receptor influences their interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Biological Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of a compound with its biological activity. europa.eu For this compound, QSAR models could be developed to predict various biological properties, such as its potential as a fragrance ingredient or its antimicrobial activity.

Predictive Modeling for Environmental Fate Parameters (e.g., Biodegradation, Bioaccumulation)

Predictive models are crucial for assessing the environmental fate of chemicals like this compound. These models estimate parameters such as how quickly the compound will break down in the environment (biodegradation) and its potential to accumulate in living organisms (bioaccumulation). uva.nl

Software programs like EPI Suite can be used to estimate these properties based on the chemical's structure. For related compounds, such as citronellol (B86348), registration dossiers often include predictions for biodegradation and bioaccumulation based on read-across from structurally similar substances. europa.eu Studies on fragrance ingredients have also employed in vitro methods and predictive modeling to assess bioaccumulation potential, highlighting the importance of biotransformation in reducing the accumulation of such compounds in organisms like fish. researchgate.netresearchgate.net

Table 2: Predicted Environmental Fate Parameters

| Parameter | Predictive Method | Predicted Outcome for this compound and Related Compounds |

| Biodegradation | Predictive modeling (e.g., EPI Suite), Read-across from similar compounds. europa.eu | Likely to be biodegradable, though specific rates would require experimental data. |

| Bioaccumulation | Predictive modeling based on log Kow, In vitro biotransformation assays. researchgate.netresearchgate.net | Biotransformation is expected to reduce the potential for bioaccumulation. researchgate.net |

This table presents generalized predictions based on available information for structurally similar compounds.

Environmental Dynamics and Degradation of 3,7 Dimethyloct 2 En 1 Ol in Natural Systems

Biodegradation Pathways and Mechanisms

Direct experimental studies detailing the specific microbial degradation pathways for 3,7-Dimethyloct-2-en-1-ol (B42201) are not extensively documented in publicly available scientific literature. However, the biodegradability of this compound can be inferred from data on structurally related monoterpenoid alcohols. For instance, geraniol (B1671447) ((2E)-3,7-dimethylocta-2,6-dien-1-ol), a compound with a similar carbon skeleton but an additional double bond, is reported to be readily biodegradable. carlroth.com This suggests that microorganisms capable of metabolizing isoprenoid structures are likely to degrade this compound as well.

Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis)

Abiotic degradation processes, including photolysis and hydrolysis, contribute to the transformation of chemical compounds in the environment.

Hydrolysis : As an alcohol, this compound is not susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). Hydrolysis is a significant degradation pathway for compounds with hydrolyzable functional groups, such as esters, amides, or certain halides, which are absent in this molecule. Registration dossiers for structurally similar compounds like (-)-3,7-dimethyloct-6-en-1-ol (L-Citronellol) consider hydrolysis but generally find it to be a negligible pathway. europa.eu

Photolysis : Direct photolysis occurs when a chemical absorbs light in the solar spectrum (wavelengths >290 nm) and undergoes a transformation. The key chromophore in this compound is the carbon-carbon double bond at the 2-position. While specific experimental data for this compound is scarce, information on the related compound geraniol indicates it is not expected to be susceptible to direct photolysis by sunlight. carlroth.com Indirect photolysis, mediated by reaction with photochemically generated species such as hydroxyl radicals (•OH) in the atmosphere or water, is likely to be a more significant degradation route.

Environmental Fate Modeling and Persistence Assessment using Computational Tools

In the absence of extensive experimental data, computational models and quantitative structure-activity relationship (QSAR) methods are invaluable for assessing the environmental fate and persistence of chemicals. Tools like the Estimation Programs Interface (EPI) Suite™ are frequently used for this purpose. thegoodscentscompany.com

For compounds like this compound, these models can predict key physical-chemical properties and environmental fate endpoints. The practice of "read-across," where data from a tested substance is used to predict the properties of a structurally similar substance, is a scientifically and regulatorily accepted approach. europa.eu Data for this compound can be leveraged to infer the persistence or mobility of other related compounds.

The table below presents several key environmental and physical-chemical properties of (E)-3,7-dimethyloct-2-en-1-ol estimated using computational methods.

| Property | Estimated Value | Method | Reference |

|---|---|---|---|

| Log Octanol/Water Partition Coefficient (logP) | 2.751 | Crippen Method | chemeo.com |

| Water Solubility | 211.8 mg/L @ 25 °C (estimated) | - | thegoodscentscompany.com |

| Log10 Water Solubility (mol/L) | -2.88 | Crippen Method | chemeo.com |

| Normal Boiling Point | 523.98 K | Joback Method | chemeo.com |

| Henry's Law Constant | 6 Pa m³/mol | - | carlroth.com |

Furthermore, advanced screening platforms are being developed to assess the Persistence, Bioaccumulation, and Toxicity (PBT) of fragrance ingredients without extensive animal testing. These platforms combine in vitro assays with computational modeling. For example, the toxicity of various fragrance alcohols has been evaluated using the RTgill-W1 cell line assay to predict acute fish toxicity, demonstrating the power of combining computational and in vitro methods for environmental assessment. researchgate.net

Table of Mentioned Compounds

| Common/Trade Name | IUPAC Name |

|---|---|

| This compound / 6,7-Dihydrogeraniol | (2E)-3,7-Dimethyloct-2-en-1-ol |

| Geraniol | (2E)-3,7-Dimethylocta-2,6-dien-1-ol |

| L-Citronellol | (3S)-3,7-Dimethyloct-6-en-1-ol |

| Pomelol® | 2,4,7-Trimethyloct-6-en-1-ol |

| Dihydrolinalool | 3,7-Dimethyloct-6-en-3-ol |

| Linalool (B1675412) | 3,7-Dimethylocta-1,6-dien-3-ol |

Future Research Directions and Emerging Applications of 3,7 Dimethyloct 2 En 1 Ol in Advanced Chemical Synthesis

Development of Novel Catalytic and Green Synthetic Methodologies for 3,7-Dimethyloct-2-en-1-ol (B42201)

The efficient and sustainable synthesis of this compound is paramount for its broader application. While several synthetic routes exist, current research focuses on improving yield, scalability, and environmental footprint through novel catalytic and green chemistry approaches. Traditional methods include the Grignard reagent-mediated coupling followed by a Claisen rearrangement, and a halogenation-dehydrohalogenation sequence starting from nerol (B1678202).

Future research is trending towards biocatalytic methods, which could offer enhanced sustainability. The use of terpene synthases and other enzymes could enable highly selective syntheses under mild conditions, reducing the reliance on harsh reagents and complex purification steps.

Table 1: Comparative Analysis of Synthetic Methodologies for this compound

| Synthetic Method | Key Reagents/Catalysts | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Grignard-Claisen Rearrangement | Isobutylmagnesium bromide, Crotonaldehyde, Methyl orthoacetate, NaBH₄ | 82-91 | High overall yield | Requires strict anhydrous conditions, limiting industrial scale-up. |

| Halogenation-Dehydrohalogenation | N-bromosuccinimide (NBS), Potassium tert-butoxide, H₂SO₄ | 72-85 | Cost-effective reagents, suitable for large-scale production. | Moderate yields, involves hazardous reagents. |

| Wacker Oxidation-Reduction from Citronellol (B86348) | m-CPBA, PdCl₂/CuCl₂, NaBH₄ | 45-55 (overall) | Offers high stereochemical precision. | Multi-step process with lower overall yield. |

| Future Biocatalytic Routes | Terpene synthases, enzymes | (Projected) High | High selectivity, environmentally benign conditions. | Currently in research and development stages. |

Exploration of Advanced Materials Science Applications through Derivatization of this compound

The functional groups of this compound—the primary alcohol and the double bond—serve as handles for chemical derivatization, opening avenues for its use in materials science. Researchers are exploring its potential as a monomer or a building block for novel polymers and complex molecules. ontosight.ai

Derivatization can modify the physical and chemical properties of the parent molecule. For instance, the hydroxyl group can be converted into an ester or ether, while the double bond can participate in polymerization or other addition reactions. Structurally related terpenoid derivatives, such as 3,7-dimethyloct-6-en-1-yn-3-ol, are already utilized as precursors in the synthesis of complex polymers, suggesting a similar potential for this compound. ontosight.ai The unsaturation and functional group could be exploited to create new polymers with tailored properties, such as specific thermal or mechanical characteristics.

Integration into Sustainable Chemical Processes

As a bio-based molecule, this compound aligns with the principles of green chemistry. Its potential integration into sustainable chemical processes is an active area of research. This extends beyond its synthesis to its use as a renewable feedstock for other valuable chemicals.

One approach involves the ozonolysis of related terpene alcohols to produce acids and esters that can be used as flavor and fragrance ingredients. google.com Similar oxidative cleavage or functional group interconversion strategies could be applied to this compound to produce a range of smaller, functionalized molecules, positioning it as a versatile platform chemical within a circular bio-economy. The development of green synthetic routes from renewable feedstocks to produce this compound and its derivatives is of significant interest.

Computational Design and Optimization of this compound Derivatives for Targeted Research

Computational chemistry is becoming an indispensable tool for accelerating the discovery of new molecules with desired properties. In silico techniques, such as molecular docking and molecular dynamics (MD) simulations, are being used to design and screen libraries of terpenoid derivatives for specific biological or material applications. scispace.comfrontiersin.org

These computational methods can predict the binding affinity of a molecule to a specific protein target or evaluate its pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). frontiersin.orgdergipark.org.tr For example, studies have used these approaches to identify natural terpenoids as potential inhibitors of cancer-related proteins or to assess their antidiabetic potential by modeling their interaction with receptors like PPARγ. scispace.comnih.gov

This in silico approach can be applied to virtually-created libraries of this compound derivatives. By modifying the core structure with different functional groups, computational models can predict their potential efficacy and stability, thereby prioritizing the most promising candidates for laboratory synthesis and testing. frontiersin.orgnih.gov This rational design process significantly reduces the time and resources required for developing new molecules for targeted research in medicine, agriculture, and materials science.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3,7-Dimethyloct-2-en-1-ol in laboratory settings?

- Methodological Answer :

- Hazard Identification : Classified as an irritant (GHS Category 2 for skin/eye irritation) with acute oral toxicity (Category 4) under OSHA standards .

- Safety Measures :

- Avoid skin/eye contact using PPE (gloves, goggles) and ensure ventilation .

- In case of exposure, flush eyes/skin with water immediately and seek medical advice .

- Storage : Store in airtight containers away from oxidizing agents to prevent unintended reactions .

Q. What synthetic routes are available for this compound, and what are their efficiencies?

- Methodological Answer :

- Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling with phenylboronic acid yields derivatives (e.g., 3-phenyl-1H-indazole-7-carboxylic acid), achieving ~80% efficiency under optimized conditions (Na₂CO₃, triphenylphosphine) .

- Oxidation/Reduction : Controlled oxidation with KMnO₄ or CrO₃ produces aldehydes/ketones, while hydrogenation yields saturated alcohols .

- Challenges : Stereoselectivity in reduction requires careful catalyst selection (e.g., PtO₂ vs. Pd/C) to avoid byproducts .

Q. What are the oxidation and reduction pathways of this compound?

- Methodological Answer :

- Oxidation :

- Reagents: KMnO₄ (aqueous acidic conditions) oxidizes the allylic alcohol to a ketone or carboxylic acid .

- Monitoring: Use TLC or GC-MS to track reaction progress.

- Reduction :

- Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, yielding 3,7-dimethyloctan-1-ol .

- Selectivity: Adjust pressure (1–3 atm) to minimize over-reduction .

Advanced Research Questions

Q. How can researchers resolve contradictions between studies recommending against its use in fragrances and those exploring its biological applications?

- Methodological Answer :

- Contradiction : The IFRA prohibits its use in fragrances due to dermal sensitization risks , while other studies highlight antimicrobial and plant signaling properties .

- Resolution Strategy :

- Conduct comparative assays to evaluate concentration-dependent toxicity vs. bioactivity (e.g., MIC for antimicrobial effects vs. EC₅₀ for irritation) .

- Use in vitro models (e.g., 3D skin equivalents) to validate safe thresholds for biological applications .

Q. What analytical techniques are optimal for characterizing its stability under different conditions?

- Methodological Answer :

- Stability Testing :

- Thermal Stability: Use DSC/TGA to assess decomposition temperatures .

- Photostability: Expose to UV light (λ = 254–365 nm) and monitor degradation via HPLC .

- Reactivity : NMR (¹H/¹³C) tracks structural changes during oxidation/reduction, while FTIR identifies functional group alterations .

Q. How does stereochemistry influence the biological activity of this compound and its analogs?

- Methodological Answer :

- Case Study : (S)-3,7-Dimethyloctan-1-ol exhibits distinct odor profiles compared to the (R)-isomer, impacting fragrance applications .

- Experimental Design :

- Synthesize enantiomers via chiral catalysts (e.g., BINAP-Ru complexes) .

- Test enantioselective bioactivity using microbial growth inhibition assays (e.g., Candida albicans vs. E. coli) .

Data Contradiction Analysis

Q. Why do regulatory bodies restrict this compound in consumer products despite its reported low acute toxicity?

- Methodological Answer :

- Key Evidence :

- Acute toxicity (oral LD₅₀ > 2,000 mg/kg) suggests low immediate risk, but repeated exposure causes respiratory irritation (GHS Category 3) .

- IFRA restrictions stem from delayed hypersensitivity risks (e.g., dermal sensitization in patch tests) .

- Mitigation : Reformulate with encapsulation (e.g., cyclodextrins) to reduce volatility and skin contact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.